Butyl(3-phenylpropyl)amine hydrochloride

Description

The exact mass of the compound this compound is 227.1440774 g/mol and the complexity rating of the compound is 116. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

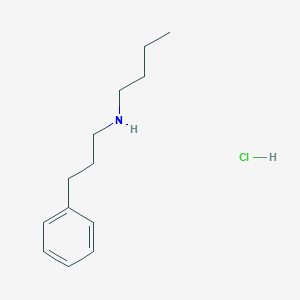

2D Structure

Properties

IUPAC Name |

N-(3-phenylpropyl)butan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N.ClH/c1-2-3-11-14-12-7-10-13-8-5-4-6-9-13;/h4-6,8-9,14H,2-3,7,10-12H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LELOMFPGOABRJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCCCC1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Phenylpropylamine Scaffold in Organic Chemistry and Medicinal Chemistry

The phenylpropylamine scaffold is a privileged structure in organic and medicinal chemistry due to its presence in numerous biologically active compounds. This structural motif, consisting of a phenyl ring linked to a three-carbon chain with a terminal amine group, provides a unique combination of lipophilicity from the phenyl ring and basicity from the amine group. This duality allows for interactions with a variety of biological targets.

The versatility of the phenylpropylamine backbone enables a wide range of chemical modifications. The phenyl ring can be substituted at various positions to modulate electronic properties and steric interactions. The propyl chain can be modified to alter the distance and flexibility between the phenyl ring and the amine group. Furthermore, the amine group itself can be primary, secondary, or tertiary, and can be substituted with various alkyl or other functional groups, significantly influencing the compound's physicochemical properties and biological activity.

In medicinal chemistry, the phenylpropylamine scaffold is a key component in the design of drugs targeting the central nervous system (CNS). This is because the structure bears resemblance to endogenous neurotransmitters like phenethylamine, dopamine (B1211576), and norepinephrine (B1679862), allowing derivatives to interact with their respective receptors and transporters. This interaction is fundamental to the therapeutic effects of many drugs. For instance, derivatives of 3-phenylpropylamine (B116678) are investigated for their potential in treating a range of conditions. The ability to systematically modify the scaffold allows for the fine-tuning of a compound's activity towards a specific biological target, a cornerstone of modern drug discovery.

Overview of Alkyl Amine Derivatives in Contemporary Pharmaceutical Science

Alkyl amine derivatives, organic compounds containing an amine group bonded to at least one alkyl substituent, are of paramount importance in modern pharmaceutical science. Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair of electrons. researchgate.net They are derivatives of ammonia (B1221849) where one or more hydrogen atoms are replaced by a substituent such as an alkyl or aryl group. researchgate.net This class of compounds is exceptionally broad and encompasses a vast number of drugs with diverse therapeutic applications.

The significance of alkyl amines in pharmaceuticals stems from several key properties. The nitrogen atom's lone pair of electrons confers basicity, allowing these compounds to form salts, such as hydrochlorides, which often exhibit improved solubility and stability compared to the free base form. This is a crucial consideration for drug formulation and delivery.

Furthermore, the amine group is a key pharmacophoric feature in many drug classes. It can participate in hydrogen bonding and ionic interactions with biological targets like receptors and enzymes, which is often essential for eliciting a pharmacological response. Many successful drugs are amine-based, including antihistamines, antidepressants, and anti-inflammatory agents. wipo.int For example, alkylamine derivatives are used to relieve symptoms associated with the common cold or flu and other allergies by inhibiting histamine (B1213489) receptors. organic-chemistry.org

The nature of the alkyl group(s) attached to the nitrogen atom plays a critical role in determining the pharmacological profile of the drug. The size, shape, and lipophilicity of the alkyl substituent can influence a drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity and selectivity for its target. Computational studies have shown that varying the length of the alkyl chain (e.g., from methyl to butyl) can significantly impact a compound's biological effects, including its ability to penetrate the blood-brain barrier and its potential for toxicity.

Research Landscape of N Alkyl Substituted Phenylpropylamines

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of this compound reveals two primary disconnection points. The first is the ionic bond between the Butyl(3-phenylpropyl)amine free base and hydrochloric acid. The second key disconnection is the carbon-nitrogen bond between the 3-phenylpropyl moiety and the butyl group. This suggests that the synthesis can be approached by first preparing 3-phenylpropylamine and then introducing the butyl group via N-alkylation. A further disconnection of the 3-phenylpropylamine precursor points to simpler starting materials such as 3-phenylpropanal, 3-phenylpropanol, or cinnamonitrile (B126248).

Precursor Synthesis Strategies for the 3-Phenylpropylamine Moiety

The synthesis of the 3-phenylpropylamine scaffold is a critical step, and several effective methods have been developed. These routes often begin from readily available starting materials and employ various catalytic and reductive strategies.

Catalytic Hydrogenation Routes for Phenylpropylamines

Catalytic hydrogenation is a widely employed method for the synthesis of 3-phenylpropylamine, often starting from 3-phenylpropionitrile (B121915). This process typically involves the reduction of the nitrile group to a primary amine in the presence of a metal catalyst.

One industrially feasible approach involves the liquid-phase heterogeneous catalytic hydrogenation of 3-phenylpropionitrile over a palladium on carbon (Pd/C) catalyst. youtube.commasterorganicchemistry.com This reaction is often conducted under mild conditions (30–80 °C, 6 bar) in a biphasic solvent system, such as dichloromethane/water, with the addition of acidic promoters like sodium dihydrogen phosphate (B84403) (NaH₂PO₄) and sulfuric acid (H₂SO₄). youtube.commasterorganicchemistry.com While this method can achieve high conversion rates (up to 76%), the selectivity towards the desired primary amine, 3-phenylpropylamine, can be modest (around 26%), with the formation of byproducts. youtube.commasterorganicchemistry.com However, the purity of the isolated 3-phenylpropylamine can be very high (>99%) without extensive purification. youtube.commasterorganicchemistry.com

Other heterogeneous catalysts, including nickel, cobalt, copper, and ruthenium, have also been utilized for the hydrogenation of nitriles to amines. masterorganicchemistry.com For instance, cinnamonitrile can be converted to cinnamylamine (B1233655) with high conversion (90-99%) and moderate to good selectivity (60-80%) using Raney-type nickel or cobalt catalysts in methanol (B129727) containing ammonia at elevated temperature and pressure (100 °C, 80 bar). masterorganicchemistry.com

| Catalyst | Substrate | Conditions | Conversion (%) | Selectivity to Primary Amine (%) | Reference |

| 10% Pd/C | 3-Phenylpropionitrile | 30 °C, 6 bar H₂, CH₂Cl₂/H₂O, NaH₂PO₄ | 24 | 27 | nih.gov |

| 10% Pd/C | 3-Phenylpropionitrile | 80 °C, 6 bar H₂, CH₂Cl₂/H₂O, H₂SO₄ | 76 | 26 | youtube.commasterorganicchemistry.com |

| Raney-Ni/Co | Cinnamonitrile | 100 °C, 80 bar H₂, MeOH, NH₃ | 90-99 | 60-80 | masterorganicchemistry.com |

Multi-Component Reactions for Phenylpropylamine Scaffolds

Multi-component reactions (MCRs), which involve the reaction of three or more starting materials in a single step, offer an efficient route to complex molecules. While specific examples for the direct synthesis of Butyl(3-phenylpropyl)amine via an MCR are not prevalent in the literature, the principles of reactions like the Mannich reaction can be applied to construct the core phenylpropylamine skeleton. youtube.com The Mannich reaction, for instance, involves the aminoalkylation of an acidic proton-containing compound with formaldehyde (B43269) and a primary or secondary amine, yielding a β-amino carbonyl compound known as a Mannich base. youtube.com This strategy could theoretically be adapted to generate precursors to 3-phenylpropylamine.

Reductive Amination Approaches to the Primary Amine

Reductive amination is a versatile method for forming amines from carbonyl compounds. To synthesize 3-phenylpropylamine, one could start with 3-phenylpropanal and react it with ammonia in the presence of a reducing agent. This reaction proceeds through the formation of an intermediate imine, which is then reduced to the primary amine. nih.gov

Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (e.g., H₂/Pd). nih.gov The choice of reducing agent can be crucial for achieving high yields and minimizing side reactions. Reductive amination offers a direct and often high-yielding route to the desired primary amine precursor. nih.gov

Electrophilic/Nucleophilic Substitution Strategies for Aliphatic Chain Construction

The 3-phenylpropylamine backbone can also be constructed using classical electrophilic and nucleophilic substitution reactions. A common strategy involves the Gabriel synthesis, which utilizes phthalimide (B116566) as an ammonia surrogate.

In one example, 3-phenylpropanol is first converted to 1-chloro-3-phenylpropane via a substitution reaction. nih.gov This alkyl halide is then reacted with potassium phthalimide to form N-(3-phenylpropyl)phthalimide. Subsequent hydrazinolysis of the phthalimide group with hydrazine (B178648) hydrate (B1144303) cleaves the C-N bonds, releasing the desired 3-phenylpropylamine with high yields (up to 99.3%). nih.gov This method is advantageous due to the use of inexpensive and readily available starting materials and simple reaction conditions, making it suitable for industrial-scale production. nih.gov

Synthesis of Chiral Phenylpropylamine Precursors

The synthesis of enantiomerically pure phenylpropylamine derivatives is of significant interest, particularly in the pharmaceutical industry. While Butyl(3-phenylpropyl)amine itself is not specified as chiral, the methodologies for creating chiral centers in similar structures are relevant.

One powerful approach is the use of transaminases in biocatalysis. These enzymes can be used for the asymmetric synthesis of chiral amines from prochiral ketones. For instance, (R)-transaminases have been employed to synthesize novel disubstituted 1-phenylpropan-2-amines from the corresponding ketones with high conversion (88–89%) and excellent enantiomeric excess (>99% ee). masterorganicchemistry.com Kinetic resolution of racemic amines using these enzymes can also provide access to the (S)-enantiomers. masterorganicchemistry.com

Another strategy involves the use of chiral catalysts in allylic amination reactions. For example, iridium complexes with chiral ligands like (S)-tol-BINAP can catalyze the enantioselective allylic amination to produce chiral amines with high regioselectivity and enantioselectivity. nih.gov

Introduction of the Butyl Substituent via N-Alkylation

N-alkylation is a fundamental class of reactions in organic chemistry for the formation of carbon-nitrogen bonds. In the context of synthesizing Butyl(3-phenylpropyl)amine, this involves attaching a butyl group to the nitrogen atom of 3-phenylpropylamine. This transformation can be accomplished via direct alkylation, reductive amination, or through an amide reduction pathway.

Direct N-Alkylation Protocols

Direct N-alkylation involves the reaction of a nucleophilic amine with an electrophilic alkyl halide. For the synthesis of Butyl(3-phenylpropyl)amine, this typically entails reacting 3-phenylpropylamine with a butyl halide, such as butyl bromide. However, a significant challenge with direct alkylation of primary amines is the potential for over-alkylation, where the initially formed secondary amine, being more nucleophilic than the starting primary amine, reacts further to produce a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. masterorganicchemistry.comwikipedia.org

To mitigate this, strategies have been developed to enhance the selectivity for mono-alkylation. One approach involves using the amine hydrohalide salt as the starting material in a competitive deprotonation/protonation strategy. rsc.org By carefully controlling the reaction conditions, the primary amine can be selectively deprotonated to react with the alkyl halide, while the more basic secondary amine product remains protonated and less reactive. rsc.orgresearchgate.net The use of specific solvents and bases is crucial for the success of these protocols. For instance, solvents like dimethylformamide (DMF) and bases such as triethylamine (B128534) have been employed to facilitate this selective transformation. researchgate.net Ionic liquids have also been explored as alternative reaction media to reduce the extent of overalkylation. researchgate.net

Table 1: Comparison of Direct N-Alkylation Conditions

| Reactants | Base | Solvent | Temperature (°C) | Outcome | Reference |

|---|---|---|---|---|---|

| Benzylamine·HBr, n-Butylbromide | Triethylamine | DMF | 20–25 | Selective mono-alkylation | researchgate.net |

| Primary Amines, Alkyl Halides | Caesium Hydroxide | Ionic Liquid | Ambient | Reduced over-alkylation | researchgate.net |

| Secondary Amines, Alkyl Halides | Hünig's Base | Acetonitrile (B52724) | Room Temp | High yield of tertiary amines | researchgate.net |

Reductive Amination with Butyraldehyde

Reductive amination is a highly effective and widely used method for forming amines, as it generally avoids the issue of over-alkylation common in direct alkylation. stackexchange.commasterorganicchemistry.com The process involves two main stages: the initial reaction between an amine (3-phenylpropylamine) and a carbonyl compound (butyraldehyde) to form an imine or iminium ion intermediate, which is then reduced in the same pot to the desired secondary amine. stackexchange.com

A variety of reducing agents can be employed for this transformation. acsgcipr.org Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly mild and selective reagent that is effective at reducing the imine intermediate in the presence of the aldehyde. stackexchange.comwikipedia.orgorganic-chemistry.org Other common reducing agents include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.comacsgcipr.orgorganic-chemistry.org Catalytic hydrogenation using hydrogen gas with a metal catalyst like palladium on carbon (Pd/C) is another robust method. wikipedia.org The choice of solvent and the potential use of an acid catalyst to accelerate imine formation are important parameters to optimize for a successful reaction. stackexchange.comacsgcipr.org

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Solvent(s) | Key Features | Reference(s) |

|---|---|---|---|

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Tetrahydrofuran (B95107) (THF) | Mild, selective for imines over aldehydes. | stackexchange.comwikipedia.orgorganic-chemistry.org |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Often requires an activator like an acid. | organic-chemistry.orgthieme-connect.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Effective, but cyanide is toxic. | masterorganicchemistry.comwikipedia.org |

| Catalytic Hydrogenation (H₂/Pd, etc.) | Alcohols, Ethyl Acetate | Clean, atom-economical method. | wikipedia.org |

| Phenylsilane (PhSiH₃) | Not specified | Used with catalysts like dibutyltin (B87310) dichloride. | organic-chemistry.org |

Amide Reduction Pathways

An alternative, two-step approach to Butyl(3-phenylpropyl)amine involves the formation and subsequent reduction of an amide. First, 3-phenylpropylamine is acylated with a derivative of butanoic acid, such as butanoyl chloride or butanoic anhydride (B1165640), to form N-(3-phenylpropyl)butanamide.

This intermediate amide is then reduced to the target secondary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting amides directly to amines, a transformation that less reactive hydrides like sodium borohydride (NaBH₄) cannot accomplish. masterorganicchemistry.comucalgary.ca The reaction with LiAlH₄ is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup. ucalgary.ca A key feature of amide reduction with LiAlH₄ is that the carbonyl oxygen is completely removed, converting the C=O group to a -CH₂- group. ucalgary.cachemistrysteps.com Other reducing agents, such as borane-tetrahydrofuran (B86392) complex (BH₃-THF), can also be used for this purpose. nih.gov

Hydrochloride Salt Formation and Advanced Purification Techniques

Once the Butyl(3-phenylpropyl)amine free base has been synthesized and isolated, it is converted into its hydrochloride salt. This step is often performed to improve the compound's stability, crystallinity, and handling properties. Subsequent purification ensures the final product meets the required standards of purity.

Optimized Protocols for Hydrochloride Salt Precipitation

The formation of an amine hydrochloride salt is typically achieved by treating a solution of the amine with hydrogen chloride. The HCl can be introduced in various forms, such as a gas or as a solution in a suitable solvent like isopropanol (B130326) (IPA-HCl) or dioxane. nih.govgoogle.com The choice of solvent for the precipitation is critical to ensure high yield and purity of the resulting salt. abcam.com

The amine free base is dissolved in a non-polar or moderately polar organic solvent in which the hydrochloride salt is poorly soluble. Common choices include diethyl ether, diisopropyl ether, ethyl acetate, or a mixture of solvents. google.com Upon addition of the HCl solution, the this compound precipitates out of the solution. The solid is then collected by filtration, washed with a cold solvent to remove residual impurities, and dried. google.com Lowering the temperature can often enhance the completeness of the precipitation. google.com

Chromatographic Purification Strategies for Amine Hydrochlorides

While precipitation is an effective method for purification, residual impurities may sometimes remain. In such cases, or when a very high degree of purity is required, chromatographic techniques are employed. However, the purification of basic amines and their salts on standard silica (B1680970) gel can be challenging due to strong interactions between the basic amine and the acidic silanol (B1196071) groups of the stationary phase. biotage.com

Several strategies can overcome this issue. One common method is to add a small amount of a volatile amine, like triethylamine, to the eluent system to mask the acidic sites on the silica gel and improve the peak shape and recovery of the amine. chemicalforums.com Alternatively, amine-functionalized silica can be used as the stationary phase, which minimizes the undesirable acid-base interactions. biotage.com

For amine hydrochloride salts, which are often polar, reverse-phase chromatography can be a suitable option. In this technique, a non-polar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures), often with an additive like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape. It is also possible to purify the salt directly using normal-phase chromatography, though this may require specific and carefully chosen solvent systems. researchgate.net In some cases, a sequence involving trapping the amine on a solid support, washing away impurities, and then eluting the purified amine before salt formation can be an efficient, chromatography-free purification method. nih.gov

Recrystallization and Desolvation Processes

Recrystallization is a fundamental purification technique employed in the synthesis of this compound and its analogs to isolate the compound in a highly pure, crystalline form. This process involves dissolving the crude product in a suitable solvent or solvent system at an elevated temperature and then allowing it to cool, which causes the desired compound to crystallize while impurities remain in the solution. The selection of the solvent is paramount and is based on the solubility characteristics of the compound.

In the context of related phenylpropylamine derivatives, water has been demonstrated to be an economically and environmentally advantageous solvent for the recrystallization of diastereomeric salts, a key step in chiral resolution. google.com For instance, the salt of an amine with a resolving agent can be dissolved in water at temperatures around 60°C, followed by a slow cooling period to approximately 20°C. google.com This controlled cooling and subsequent stirring for an extended period, sometimes up to 24 hours, facilitates the formation of well-defined crystals of the desired diastereomer, which can then be isolated by filtration. google.com

Acetone (B3395972) is another solvent utilized for the recrystallization of these amine salts. google.com The crude salt can be dissolved in hot acetone and then cooled to room temperature to induce crystallization, effectively separating it from more soluble impurities. google.com After the amine hydrochloride is isolated, a final recrystallization may be performed to achieve high purity levels, often exceeding 99%. For example, a crude product might be recrystallized from a solvent like methanol to yield the final white solid product. google.com

The desolvation process, or the removal of residual solvent from the crystalline structure, is typically achieved by drying the filtered crystals. This is commonly performed under vacuum at an elevated temperature, such as 60°C, to ensure the complete removal of any entrapped solvent molecules like water or acetone without causing decomposition of the compound. google.com

| Solvent System | Process Details | Purpose | Reference |

|---|---|---|---|

| Water | Heating to ~60°C, followed by slow cooling to 20°C and stirring for up to 20 hours. | Purification of diastereomeric salts of a related amine. | google.com |

| Acetone | Dissolution in hot solvent followed by cooling to 20°C and stirring. | Recrystallization of an enriched diastereomeric salt. | google.com |

| Methanol/HCl | Used after hydrazinolysis to form the hydrochloride salt and purify by recrystallization. | Isolation and purification of the final amine product. | google.com |

Stereoselective Synthesis of Enantiopure this compound

Butyl(3-phenylpropyl)amine possesses a chiral center, meaning it can exist as two non-superimposable mirror images known as enantiomers. The synthesis of a single, pure enantiomer (enantiopure compound) is of significant interest. Stereoselective synthesis methods are employed to produce a specific enantiomer, which can be crucial for its interaction with other chiral molecules. These methods include the use of chiral auxiliaries, asymmetric catalysis, and the resolution of racemic mixtures.

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliary-mediated synthesis is a strategy where a chiral molecule (the auxiliary) is temporarily incorporated into a non-chiral starting material. This auxiliary directs the stereochemical outcome of a subsequent reaction, after which it is removed, yielding an enantiomerically enriched product.

For the synthesis of chiral amines, a common approach involves attaching a chiral auxiliary to a precursor molecule. For example, an achiral ketone or imine could be derivatized with a chiral auxiliary. The steric and electronic properties of the auxiliary then block one face of the molecule, forcing an incoming reagent (e.g., a hydride or an alkyl group) to add to the other face. This controlled addition creates the desired stereocenter. A final hydrolysis or hydrogenolysis step then cleaves the auxiliary, which can often be recovered and reused, to release the enantiopure amine. While specific examples for this compound are not detailed in the provided search results, this remains a foundational and powerful strategy in asymmetric synthesis.

Asymmetric Catalysis for Enantiocontrol

Asymmetric catalysis has emerged as a highly efficient method for synthesizing chiral compounds. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Various catalytic systems have been developed for the synthesis of chiral amines.

Organocatalysis, which uses small organic molecules as catalysts, is a prominent strategy. Chiral phosphoric acids (CPAs), derived from scaffolds like BINOL, have been successfully used to catalyze asymmetric reactions. nih.gov For instance, they can activate imines towards nucleophilic attack in reactions like asymmetric allylations or Mannich reactions, leading to the formation of chiral amines with high enantioselectivity. nih.govresearchgate.net Another class of catalysts includes chiral disulfonimides, which have been employed in three-component reactions involving aldehydes, carbamates, and allyltrimethylsilane (B147118) to directly synthesize enantioenriched homoallylic amines. nih.gov These methods offer a direct route to chiral amine scaffolds from simple, readily available starting materials.

| Catalyst Type | Reaction | Key Feature | Reference |

|---|---|---|---|

| Chiral Phosphoric Acids (e.g., BINOL-derived) | Asymmetric allylation of imines | Activates imines for enantioselective nucleophilic attack. | nih.gov |

| Chiral Disulfonimides | Asymmetric three-component reaction | Enables direct synthesis from aldehydes, carbamates, and allyl silanes. | nih.gov |

| Chiral Amino Triflamides | Asymmetric Mannich reaction | Catalyzes the reaction of aldehydes with ketimines via enamine intermediates. | researchgate.net |

Resolution of Racemic Mixtures

When a synthetic route produces a racemic mixture (an equal mix of both enantiomers), a resolution process is required to separate them. The most common method is classical resolution, which involves reacting the racemic amine with an enantiopure chiral resolving agent, typically a chiral acid. This reaction forms a pair of diastereomeric salts.

Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. google.com For the resolution of a closely related analog, 1-methyl-3-phenylpropylamine, N-formyl-L-phenylalanine has proven to be a highly effective resolving agent. google.com When the racemic amine is reacted with N-formyl-L-phenylalanine, two diastereomeric salts are formed. One of these salts is significantly less soluble in a given solvent, such as water, and will preferentially crystallize out of the solution. google.com

The process involves forming the salt in water at an elevated temperature (e.g., 60°C) and then cooling the mixture to allow the less soluble diastereomeric salt to crystallize. google.com After one or two recrystallizations, a high diastereomeric purity can be achieved. google.com The purified diastereomeric salt is then treated with a base (e.g., NaOH) to neutralize the resolving agent and liberate the free, enantiopure amine. The resolving agent can often be recovered and reused. google.com The final enantiopure amine is then typically converted to its hydrochloride salt for stability and ease of handling.

| Resolving Agent | Solvent | Key Separation Step | Outcome | Reference |

|---|---|---|---|---|

| N-formyl-L-phenylalanine | Water | Fractional crystallization of diastereomeric salts. | High yield (>70%) of the desired enantiomer after two recrystallizations. | google.com |

| D(-)-mandelic acid | Ethanol | Crystallization of the D(-)-mandelic acid salt. | A known method for resolving 1-methyl-3-phenylpropylamine. | google.com |

Vibrational Spectroscopy Analysis

Vibrational spectroscopy probes the discrete energy levels associated with the stretching, bending, and twisting of chemical bonds within a molecule.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For this compound, a secondary amine salt, the spectrum is characterized by several key regions.

The formation of the hydrochloride salt from the secondary amine leads to the creation of a secondary ammonium ion (R₂NH₂⁺). This group gives rise to a very broad and strong absorption band for N-H stretching, typically found between 2500 and 3200 cm⁻¹. researchgate.net This broadness is a result of extensive hydrogen bonding in the solid state. Another characteristic peak for secondary amine salts is the NH₂⁺ deformation (bending) vibration, which appears in the 1620 to 1560 cm⁻¹ region. cdnsciencepub.com

The aromatic phenyl group exhibits distinct absorptions, including C-H stretching vibrations above 3000 cm⁻¹, aromatic C=C stretching peaks of variable intensity in the 1450 to 1600 cm⁻¹ range, and strong C-H out-of-plane bending bands. For a monosubstituted ring, these typically appear between 770-730 cm⁻¹ and 710-690 cm⁻¹. The aliphatic butyl and propyl chains contribute C-H stretching absorptions just below 3000 cm⁻¹. The C-N stretching vibration for aliphatic amines is typically observed between 1250-1020 cm⁻¹. orgchemboulder.com

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| > 3000 | Aromatic C-H Stretch | Phenyl Ring | Medium-Weak |

| < 3000 | Aliphatic C-H Stretch | Butyl & Propyl Chains | Strong |

| 3200 - 2500 | N-H Stretch | Secondary Ammonium (R₂NH₂⁺) | Strong, Broad |

| 1620 - 1560 | N-H Bend | Secondary Ammonium (R₂NH₂⁺) | Medium |

| 1600, 1495, 1450 | C=C Stretch | Phenyl Ring | Medium-Weak |

| 770 - 690 | C-H Out-of-Plane Bend | Monosubstituted Phenyl | Strong |

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is complementary to FT-IR. It is particularly sensitive to non-polar, symmetric vibrations and the carbon skeleton, making it well-suited for studying the solid-state conformation of molecules. spectroscopyonline.com

In the Raman spectrum of this compound, the aromatic ring vibrations are prominent. A strong, sharp band corresponding to the symmetric ring breathing mode is expected around 1000 cm⁻¹. Other bands for the phenyl group include the C-H stretching at approximately 3060 cm⁻¹ and C=C stretching modes. The aliphatic C-H stretching vibrations of the butyl and propyl groups will also be visible. Low-frequency Raman scattering can provide information about lattice vibrations and intermolecular interactions within the crystal structure of the hydrochloride salt. nih.govacs.org

Table 2: Predicted Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| ~3060 | Aromatic C-H Stretch | Phenyl Ring | Medium |

| 2850 - 2980 | Aliphatic C-H Stretch | Butyl & Propyl Chains | Strong |

| ~1605 | C=C Stretch | Phenyl Ring | Medium |

| ~1030 | In-plane C-H Bend | Phenyl Ring | Medium |

| ~1000 | Ring Breathing | Phenyl Ring | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and integrations, a complete structural assignment can be achieved.

¹H NMR spectroscopy provides detailed information about the chemical environment of each proton in a molecule. In this compound, the protons alpha to the electron-withdrawing ammonium nitrogen are significantly deshielded and shifted downfield, expected to appear in the 2.5-3.5 ppm range. libretexts.org The two protons on the secondary ammonium nitrogen itself (NH₂⁺) would likely produce a broad signal that is solvent and concentration-dependent and would exchange with deuterium (B1214612) upon addition of D₂O. libretexts.org The aromatic protons of the monosubstituted phenyl ring typically resonate between 7.1 and 7.4 ppm. Protons along the alkyl chains show predictable splitting patterns based on their neighbors.

Table 3: Predicted ¹H NMR Spectral Data for this compound (Predicted for CDCl₃ solvent)

| Label | Position | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| H-a | Phenyl | 7.35 - 7.20 | Multiplet | 5H |

| H-b | Propyl C1 | ~3.0 - 2.8 | Multiplet | 2H |

| H-c | Propyl C3 | ~2.7 - 2.5 | Triplet | 2H |

| H-d | Butyl C1 | ~3.0 - 2.8 | Multiplet | 2H |

| H-e | Propyl C2 | ~2.1 - 1.9 | Multiplet | 2H |

| H-f | Butyl C2 | ~1.8 - 1.6 | Multiplet | 2H |

| H-g | Butyl C3 | ~1.5 - 1.3 | Sextet | 2H |

| H-h | Butyl C4 | ~1.0 - 0.9 | Triplet | 3H |

¹³C NMR spectroscopy maps the carbon backbone of the molecule. The chemical shift of each carbon signal indicates its electronic environment. Carbons bonded to the electronegative nitrogen atom are shifted downfield to the 45-60 ppm region. pdx.edu The aromatic carbons resonate in the 125-140 ppm range, with the ipso-carbon (the one attached to the propyl chain) having a distinct shift. oregonstate.edu The remaining aliphatic carbons of the butyl and propyl chains appear in the upfield region of the spectrum.

Table 4: Predicted ¹³C NMR Spectral Data for this compound (Predicted for CDCl₃ solvent)

| Label | Position | Chemical Shift (ppm) |

|---|---|---|

| C-a | Phenyl (ipso) | ~140 |

| C-b | Phenyl (ortho, meta, para) | 129 - 126 |

| C-c | Propyl C1 | ~48 |

| C-d | Butyl C1 | ~47 |

| C-e | Propyl C3 | ~33 |

| C-f | Propyl C2 | ~28 |

| C-g | Butyl C2 | ~29 |

| C-h | Butyl C3 | ~20 |

While 1D NMR provides essential data, 2D NMR experiments are crucial for unambiguously confirming the molecular structure by establishing correlations between nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show cross-peaks connecting the protons along the propyl chain (H-c to H-e to H-b) and along the butyl chain (H-h to H-g to H-f to H-d). This allows for the assignment of all protons within each distinct alkyl spin system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal with the carbon atom to which it is directly attached. sdsu.edu This would definitively link the proton assignments from the ¹H NMR spectrum to the carbon assignments from the ¹³C NMR spectrum. For example, the triplet at ~0.95 ppm (H-h) would show a cross-peak to the carbon signal at ~14 ppm (C-i), confirming its assignment as the terminal methyl group of the butyl chain.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons separated by two or three bonds. sdsu.edu HMBC is vital for connecting the different fragments of the molecule. Key correlations would include:

The protons on the first carbon of the butyl chain (H-d) showing a correlation to the first carbon of the propyl chain (C-c), and vice versa. This confirms the N-alkylation site.

The protons on the third carbon of the propyl chain (H-c) showing a correlation to the ipso-carbon of the phenyl ring (C-a).

The aromatic protons (H-a) showing correlations to the carbons of the propyl chain, confirming the attachment of the phenyl ring.

Together, these 2D NMR techniques provide an irrefutable confirmation of the constitution and connectivity of this compound.

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural elucidation of substituted phenylpropylamine hydrochlorides. This technique provides the high-resolution exact mass of the protonated molecule, allowing for the determination of its elemental composition with a high degree of confidence. For this compound, the protonated molecule [M+H]⁺ would be analyzed. The theoretical exact mass of the free base, Butyl(3-phenylpropyl)amine (C13H21N), is 191.1674 g/mol . nih.gov In HRMS, the measured mass of the protonated cation [C13H22N]⁺ would be expected to be very close to 192.1752 m/z.

The fragmentation of this compound in the mass spectrometer, typically induced by collision-induced dissociation (CID), provides valuable structural information. The fragmentation pattern is influenced by the charge localization on the nitrogen atom and the relative stability of the resulting fragments. For secondary amines, alpha-cleavage is a dominant fragmentation pathway. miamioh.edu

A plausible fragmentation pathway for the [M+H]⁺ ion of Butyl(3-phenylpropyl)amine would involve the following key steps:

Alpha-Cleavage: The most probable initial fragmentation is the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage). This can occur on either side of the nitrogen.

Loss of a propyl radical from the butyl group would result in a fragment ion.

Alternatively, cleavage of the bond between the first and second carbon of the 3-phenylpropyl chain.

Benzylic Cleavage: A characteristic fragmentation for compounds containing a phenylpropyl group is the cleavage of the benzylic bond (the C-C bond between the phenyl group and the propyl chain), leading to the formation of a stable tropylium (B1234903) ion at m/z 91.

Loss of Neutral Molecules: Subsequent fragmentation of the primary fragment ions can occur through the loss of small neutral molecules.

A proposed fragmentation pattern is detailed in the table below.

| Proposed Fragment Ion | m/z (monoisotopic) | Proposed Neutral Loss | Fragmentation Pathway |

| [C13H22N]⁺ | 192.1752 | - | Protonated molecular ion |

| [C10H14N]⁺ | 148.1126 | C3H7• | α-cleavage, loss of propyl radical |

| [C9H11]⁺ | 119.0861 | C4H11N | Cleavage of the N-butyl bond |

| [C7H7]⁺ | 91.0548 | C6H13N | Benzylic cleavage leading to tropylium ion |

This table presents a proposed fragmentation pathway based on general principles of mass spectrometry for secondary amines and phenylalkylamines. The m/z values are theoretical and would be confirmed by experimental HRMS data.

X-ray Crystallography Studies of Amine Hydrochloride Salts

While specific crystallographic data for this compound is not publicly available, analysis of related structures, such as other secondary amine hydrochlorides, allows for a detailed prediction of its structural features. mdpi.com Single crystal X-ray diffraction would determine the precise bond lengths, bond angles, and torsion angles of the molecule.

For this compound, the butyl and 3-phenylpropyl chains would likely adopt a staggered conformation to minimize steric hindrance. The phenylpropyl group's conformation, specifically the torsion angle between the phenyl ring and the propyl chain, will be a key feature. The ammonium group will be protonated, forming a salt with the chloride anion. If a chiral center were present, single crystal X-ray diffraction would be the definitive method to determine the absolute configuration of the enantiomers.

The crystal structure of an amine hydrochloride is dominated by strong N-H···Cl hydrogen bonds. cdnsciencepub.comresearchgate.netcdnsciencepub.com In the solid state, the protonated secondary amine group (R2NH2⁺) acts as a hydrogen bond donor, while the chloride anion (Cl⁻) acts as a hydrogen bond acceptor. These interactions are fundamental in dictating the supramolecular assembly of the molecules in the crystal lattice. nih.gov

In a hypothetical crystal structure of this compound, one would expect to observe the following interactions:

N-H···Cl Hydrogen Bonds: These are the primary and strongest intermolecular interactions. The two hydrogen atoms on the protonated nitrogen will form hydrogen bonds with neighboring chloride ions, creating a network that links the cations and anions. researchgate.netnih.gov These bonds typically result in the formation of chains or more complex three-dimensional networks. nih.gov

C-H···π Interactions: The phenyl rings of the 3-phenylpropyl group can participate in weaker C-H···π interactions, where a C-H bond from an adjacent molecule interacts with the electron-rich π-system of the phenyl ring.

| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |

| Hydrogen Bond | N-H (from NH2⁺ group) | Cl⁻ | Primary structure-directing interaction, forming cation-anion networks. cdnsciencepub.comnih.gov |

| C-H···π Interaction | C-H (from alkyl chains or phenyl ring) | Phenyl ring π-system | Secondary interaction contributing to packing stabilization. |

| Van der Waals Forces | Alkyl chains, Phenyl rings | Alkyl chains, Phenyl rings | Non-directional forces contributing to overall crystal cohesion. mdpi.com |

This table outlines the expected intermolecular interactions in the crystal structure of this compound based on the analysis of similar compounds.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations (QCC)

Quantum chemical calculations are instrumental in probing the intrinsic properties of a molecule, governed by its electronic structure. For Butyl(3-phenylpropyl)amine (B2849119), these methods can predict its geometry, stability, and reactivity, as well as its spectroscopic signatures.

Density Functional Theory (DFT) Studies on Electronic Structure, Energetics, and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govyoutube.com While specific DFT studies on Butyl(3-phenylpropyl)amine are not prevalent in the literature, we can infer its properties by analogy to similar structures like phenethylamines and other alkylamines. mdpi.commdpi.com DFT calculations would typically be performed using a functional such as B3LYP with a basis set like 6-311+G(d,p) to obtain optimized molecular geometry and electronic properties. nih.gov

Key electronic descriptors that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. For Butyl(3-phenylpropyl)amine, the lone pair of electrons on the nitrogen atom would significantly contribute to the HOMO, making it a likely site for electrophilic attack. The phenyl group would also play a significant role in the molecule's frontier orbitals.

Other reactivity descriptors derived from DFT, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), provide further insights into the molecule's reactivity. These parameters are calculated from the HOMO and LUMO energies. The protonation of the amine group, as in the hydrochloride salt, would be expected to significantly lower the HOMO energy and increase the HOMO-LUMO gap, thereby increasing the molecule's stability and reducing its nucleophilicity. mdpi.com

A molecular electrostatic potential (MEP) map would visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. For Butyl(3-phenylpropyl)amine, the MEP would likely show a region of negative potential around the nitrogen atom (in the free base) and positive potential around the phenyl ring's hydrogen atoms and the amine's hydrogen in the protonated state.

Table 1: Representative DFT-Calculated Electronic Properties for Butyl(3-phenylpropyl)amine (Free Base) in Gas Phase

| Property | Symbol | Representative Value | Unit |

| HOMO Energy | EHOMO | -8.5 | eV |

| LUMO Energy | ELUMO | -0.2 | eV |

| HOMO-LUMO Gap | ΔE | 8.3 | eV |

| Ionization Potential | IP | 8.5 | eV |

| Electron Affinity | EA | 0.2 | eV |

| Electronegativity | χ | 4.35 | eV |

| Chemical Hardness | η | 4.15 | eV |

| Global Electrophilicity Index | ω | 2.28 | eV |

Note: The values in this table are hypothetical and representative, based on typical values for similar amine compounds studied with DFT.

Conformational Analysis and Potential Energy Surfaces of Butyl(3-phenylpropyl)amine

The flexibility of the butyl and phenylpropyl chains in Butyl(3-phenylpropyl)amine allows it to adopt multiple conformations. Conformational analysis is crucial for understanding its biological activity and physical properties. Computational studies on similar molecules, such as phenethylamines, have shown that they can exist in both extended (anti) and folded (gauche) conformations, with the gauche conformer often being stabilized by an intramolecular interaction between the amino group and the aromatic ring. acs.orgnih.gov

A potential energy surface (PES) can be generated by systematically varying key dihedral angles of the molecule and calculating the energy at each point. libretexts.orglibretexts.orgiupac.org For Butyl(3-phenylpropyl)amine, the key dihedral angles would be those along the C-C-C-N backbone of the phenylpropyl group and the C-C-C-C backbone of the butyl group. The PES would reveal the low-energy conformers (local minima) and the energy barriers between them (saddle points or transition states). ucl.ac.uknih.gov

It is expected that the global minimum energy conformation of Butyl(3-phenylpropyl)amine would involve a specific arrangement of the alkyl chains to minimize steric hindrance. In the protonated hydrochloride form, electrostatic interactions would also play a significant role in determining the preferred conformation.

Table 2: Representative Relative Energies of Butyl(3-phenylpropyl)amine Conformers

| Conformer | Dihedral Angle (Cα-Cβ-Cγ-N) | Relative Energy (kcal/mol) |

| Extended (Anti) | ~180° | 0.5 |

| Folded (Gauche) | ~60° | 0.0 |

| Eclipsed | ~0° | 5.0 |

Note: This table presents hypothetical data illustrating the expected relative energies of different conformers based on studies of similar molecules.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, Raman) via Computational Methods

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental spectra for structure verification. nih.govkent.ac.ukresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. nih.govyoutube.com For Butyl(3-phenylpropyl)amine hydrochloride, the calculations would predict the chemical shifts of the protons and carbons in the butyl and phenylpropyl chains, as well as in the phenyl ring. These theoretical predictions can aid in the assignment of experimental NMR signals. libretexts.org

IR and Raman Spectroscopy: The vibrational frequencies and intensities for IR and Raman spectra can be calculated from the second derivatives of the energy with respect to the nuclear coordinates. spectroscopyonline.comlibretexts.org The calculated frequencies are often scaled by an empirical factor to better match experimental data. mdpi.com For this compound, characteristic N-H stretching vibrations would be expected in the IR spectrum, which are absent in the free base. pressbooks.pub The C-H stretching and bending modes of the alkyl chains and the aromatic ring vibrations would also be predicted. libretexts.org

Table 3: Representative Predicted vs. Experimental Vibrational Frequencies for Butyl(3-phenylpropyl)amine

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3050 | 3060 |

| Aliphatic C-H Stretch | 2950 | 2955 |

| N-H Wag (Secondary Amine) | 740 | 736 |

Note: The data in this table is representative and based on typical agreement between calculated and experimental spectra for similar organic molecules. spectroscopyonline.com

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. youtube.com MD simulations model the movements of atoms and molecules based on a force field, providing a detailed view of conformational changes and intermolecular interactions. researchgate.net

Solvent Effects on Molecular Conformation and Interaction

The conformation and behavior of Butyl(3-phenylpropyl)amine are significantly influenced by its solvent environment. rsc.orgscielo.br MD simulations in explicit solvent (e.g., water) can model these effects accurately. ulisboa.pt Butyl(3-phenylpropyl)amine has both a hydrophobic part (the phenyl and alkyl chains) and a hydrophilic part (the amine group), making it an amphiphilic molecule. nih.govmdpi.comnih.gov

In an aqueous environment, the protonated amine group of the hydrochloride salt would form strong hydrogen bonds with water molecules. The hydrophobic phenyl and alkyl chains would tend to be shielded from the water, which could influence the molecule's preferred conformation. researchgate.net MD simulations can reveal the structure of the solvation shell around the molecule and the dynamics of water molecules in this shell. nih.gov For instance, simulations could quantify the number of hydrogen bonds between the amine proton and water molecules and their average lifetime. This information is critical for understanding the solubility and transport properties of the compound. nih.govnih.gov

Molecular Docking Studies with Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein or enzyme.

Ligand-Target Interaction Prediction and Scoring

The prediction of ligand-target interactions is a critical step in understanding the potential biological activity of a compound. This process involves placing the ligand in the binding site of a target protein and evaluating the interactions between them. Scoring functions are then used to estimate the binding affinity, with lower scores generally indicating a more favorable interaction.

While no specific docking studies for this compound have been published, research on analogous structures provides insights. For instance, studies on other arylalkylamine derivatives have successfully used molecular docking to model interactions with various receptors. These studies often focus on key interactions such as:

Hydrophobic interactions: The phenyl group of the ligand can form favorable interactions with nonpolar amino acid residues in the binding pocket.

Hydrogen bonding: The amine group in its protonated form (as in the hydrochloride salt) is a potential hydrogen bond donor, which can be crucial for anchoring the ligand to the target.

Ionic interactions: The positively charged amine group can form strong ionic bonds with negatively charged residues like aspartate or glutamate.

A hypothetical docking study of this compound would likely investigate its binding to targets such as monoamine transporters or sigma receptors, given the known activities of similar compounds. The scoring from such a study would provide a quantitative measure of its predicted affinity for these targets.

Analysis of Putative Binding Modes and Active Site Interactions

Beyond just a score, molecular docking provides a visual representation of the most likely binding pose, or "putative binding mode," of a ligand within the active site of a target. This allows for a detailed analysis of the specific amino acid residues involved in the interaction.

For a compound like this compound, researchers would analyze the docking results to understand:

The orientation of the butyl group and whether it contributes to binding or acts as a steric hindrance.

The specific residues forming the hydrophobic pocket that accommodates the phenyl ring.

The key hydrogen bond acceptors or donors in the protein that interact with the amine group.

This analysis is fundamental for understanding the mechanism of action at a molecular level and for designing modifications to the molecule to improve its binding affinity or selectivity.

Structure-Activity Relationship (SAR) Modeling via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods have become indispensable in this area.

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds.

The development of a QSAR model for a series of compounds related to this compound would involve:

Data Set Collection: Gathering a set of structurally similar molecules with experimentally determined biological activities.

Descriptor Calculation: Calculating various molecular descriptors for each compound, which are numerical representations of their chemical and physical properties (e.g., size, shape, lipophilicity, electronic properties).

Model Building: Using statistical methods to build a mathematical equation that correlates the descriptors with the biological activity.

Validation: Testing the predictive power of the model using an external set of compounds not used in the model development.

A 3D-QSAR study on N-(3-phenylpropyl) piperazine (B1678402) derivatives, which share the phenylpropylamine core, has been conducted, highlighting the importance of steric and electrostatic fields for binding affinity. bnujournal.com Such a model for this compound and its analogs could reveal which structural features are most important for its activity.

Hypothetical QSAR Descriptors for this compound and Analogs

| Descriptor Type | Specific Descriptor Example | Potential Influence on Activity |

| Steric | Molecular Volume, Surface Area | The size and shape of the butyl group and phenyl ring can affect how well the molecule fits into a binding site. |

| Electronic | Dipole Moment, Partial Charges | The distribution of electrons in the molecule influences its ability to form electrostatic and hydrogen bond interactions. |

| Hydrophobic | LogP (Partition Coefficient) | The lipophilicity of the molecule affects its ability to cross cell membranes and interact with hydrophobic pockets in the target. |

| Topological | Connectivity Indices | These descriptors capture the branching and connectivity of the atoms in the molecule, which can relate to its overall shape and flexibility. |

This table is illustrative and based on general principles of QSAR; specific descriptor importance would be determined by a dedicated study.

Pharmacophore Elucidation and Optimization

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger (or block) its response. Pharmacophore modeling can be used to identify new compounds with potential activity by searching databases for molecules that match the pharmacophore model. dovepress.comnumberanalytics.com

For this compound, a pharmacophore model could be developed based on its structure and the known interactions of similar ligands. Key features of such a pharmacophore might include:

A hydrophobic/aromatic feature representing the phenyl ring.

A hydrogen bond donor feature representing the protonated amine.

A hydrophobic feature representing the butyl chain.

Once a pharmacophore model is established, it can be used to guide the optimization of the lead compound. For example, chemists could design new analogs that better fit the pharmacophore, potentially leading to increased potency or selectivity. Studies on related N-benzyl phenethylamines have shown how modifications to different parts of the molecule can significantly impact receptor binding and functional activity, demonstrating the utility of SAR-driven optimization. nih.gov

Biochemical and Pharmacological Research Paradigms

Receptor Binding Affinity and Selectivity Profiling (In Vitro, Non-Human Systems)

Sigma Receptor Binding Assays (e.g., σ1, σ2)

While direct binding affinity data for Butyl(3-phenylpropyl)amine (B2849119) hydrochloride at sigma-1 (σ1) and sigma-2 (σ2) receptors are not extensively available in the public domain, the structural characteristics of the molecule suggest a potential interaction. The N-3-phenylpropylamine moiety is recognized as a significant pharmacophore for sigma-1 receptor ligands. nih.gov Research has demonstrated that the addition of an N-3-phenylpropyl group to N-alkylamines can increase their affinity for both sigma-1 and sigma-2 receptors by several orders of magnitude. nih.gov

The fundamental structure for a sigma-1 receptor ligand is often described as containing an aromatic feature, such as a phenyl group, connected to an ionizable nitrogen by a propyl chain. nih.gov Butyl(3-phenylpropyl)amine hydrochloride fits this structural template. Studies on various N-substituted 2-phenylaminoethane derivatives have highlighted them as a novel class of high-affinity and selective sigma-selective agents. nih.gov For instance, certain trishomocubane analogues with N-arylalkyl substituents have shown moderate to high affinity at sigma-receptor subtypes. nih.gov

Further structure-activity relationship (SAR) studies on sigma receptor modulators, such as the potent ligand PB28, have underscored the importance of the nitrogen atoms within the ligand structure for high-affinity binding to the sigma-2 subtype. nih.gov Although specific Ki or IC50 values for this compound are not documented in the reviewed literature, its core structure is consistent with known sigma receptor ligands.

Histamine (B1213489) Receptor Binding Assays (e.g., H1, H3)

Specific binding data for this compound at histamine H1 and H3 receptors are not readily found in published scientific literature. However, the broader class of phenylalkylamines has been investigated for activity at histamine receptors. For example, various biphenylalkoxyamine derivatives have been synthesized and evaluated as histamine H3 receptor (H3R) ligands. mdpi.com These studies, which utilized radioligand binding assays with [3H]Nα-methylhistamine in cells expressing the human H3R, revealed that modifications to the amine moiety and the length of the alkyl chain significantly influence binding affinity. mdpi.com

The histamine H3 receptor, a G-protein-coupled receptor (GPCR), is a key target in neuroscience research as it modulates the release of several neurotransmitters. mdpi.comnih.gov Similarly, the histamine H1 receptor is a well-established target, and the binding of antagonists to this receptor can be allosterically modulated by ions such as Na+. nih.gov Without direct experimental data, the affinity of this compound for histamine receptors remains speculative.

Dopamine (B1211576) Transporter (DAT) and Monoamine Transporter (MAT) Interaction Studies

Direct interaction studies of this compound with the dopamine transporter (DAT) and other monoamine transporters (MATs) have not been specifically reported in the available literature. Monoamine transporters, which include transporters for dopamine (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT), are crucial for regulating neurotransmitter levels in the synapse. nih.gov

Research on structurally related compounds provides some context. For instance, certain trishomocubane analogues, which are also sigma receptor ligands, have been shown to possess low or negligible affinity for dopamine and serotonin transporters. nih.gov The human dopamine transporter (hDAT) is a target for numerous therapeutic and illicit substances. nih.gov Its function is complex and involves conformational changes to transport dopamine across the cell membrane. nih.gov The binding of ligands to DAT can be influenced by various structural features of the molecule. nih.gov Given the absence of specific data, the profile of this compound at DAT and other MATs is currently unknown.

Investigation of Other Neurotransmitter Receptor Systems

A comprehensive screening of this compound against a broad panel of other neurotransmitter receptor systems has not been published. The general pharmacophore of a phenylalkylamine can be found in ligands for a wide array of receptors, making cross-reactivity a possibility. However, without experimental evidence from broad binding assays, any potential interactions with other neurotransmitter receptors are purely conjectural.

Enzyme Inhibition and Modulation Studies (In Vitro, Non-Human Systems)

Arginase (ARG) Inhibition Assays

There is no direct evidence in the scientific literature for the inhibition of arginase (ARG) by this compound. Arginase is a metalloenzyme that plays a critical role in the urea (B33335) cycle by hydrolyzing L-arginine to L-ornithine and urea. nih.govmdpi.com There are two main isoforms, arginase I (ARG1) and arginase II (ARG2). nih.govmdpi.com

Recent research has focused on the development of arginase inhibitors for various therapeutic applications, including cancer immunotherapy. nih.gov A study on the discovery of potent third-generation arginase inhibitors identified a series of N-substituted 3-amino-4-(3-boronopropyl)pyrrolidine-3-carboxylic acids. ebi.ac.uk Notably, a lead candidate from this series, which incorporated an N-2-amino-3-phenylpropyl substituent, demonstrated highly potent inhibition of both human arginase I and II, with IC50 values of 1.3 nM and 8.1 nM, respectively. ebi.ac.uk The structural similarity of the N-2-amino-3-phenylpropyl group to the butyl(3-phenylpropyl)amine structure suggests that this class of compounds might have the potential to interact with the active site of arginase. However, it is crucial to note that this is an extrapolation, and the actual inhibitory activity of this compound against arginase has not been experimentally determined.

Below is a table summarizing the arginase inhibitory activity of a structurally related compound.

| Compound | Target | IC50 (nM) |

| N-2-amino-3-phenylpropyl substituted 3-amino-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid | Human Arginase I | 1.3 |

| N-2-amino-3-phenylpropyl substituted 3-amino-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid | Human Arginase II | 8.1 |

| Data from a study on potent third-generation arginase inhibitors. ebi.ac.uk |

Semicarbazide-Sensitive Amine Oxidase (SSAO) Substrate and Inhibitor Studies

Semicarbazide-sensitive amine oxidase (SSAO), also known as primary amine oxidase, is an enzyme involved in the metabolism of primary amines. Its activity has been implicated in various physiological and pathological processes, including glucose transport, inflammation, and vascular diseases, making it a target for therapeutic intervention.

A comprehensive review of available scientific literature indicates a lack of specific studies investigating this compound as either a substrate or an inhibitor of SSAO. While numerous compounds are evaluated for their SSAO-inhibiting properties, research has not yet been published detailing the interaction between this compound and this enzyme.

Lysosomal Phospholipase A2 (LPLA2) Inhibition

Lysosomal Phospholipase A2 (LPLA2), officially designated as PLA2G15, is an enzyme crucial for the breakdown of phospholipids (B1166683) within the lysosomes. Inhibition of this enzyme is strongly associated with drug-induced phospholipidosis, a condition characterized by the excessive accumulation of phospholipids in lysosomal storage. Many cationic amphiphilic drugs have been identified as inhibitors of LPLA2. nih.govresearchgate.net

Direct research on this compound's effect on LPLA2 has not been specifically documented. However, studies on structurally related compounds provide insight into the potential activity of this chemical class. A significant study that screened a library of 163 drugs for LPLA2 inhibition included the compound ethyl bis(3-phenylpropyl)amine , a close structural analog. nih.gov This analog was shown to be an inhibitor of LPLA2. The study demonstrated that inhibition of LPLA2 is a strong predictor of a compound's potential to cause phospholipidosis. nih.gov

The investigation into ethyl bis(3-phenylpropyl)amine revealed its interaction within the LPLA2 inhibition assay, providing data on its potential to induce phospholipidosis. nih.gov Given the structural similarity, it is plausible that this compound may exhibit similar inhibitory properties against LPLA2, although empirical data is required for confirmation.

Table 1: LPLA2 Inhibition Data for a Structural Analog Data presented for Ethyl bis(3-phenylpropyl)amine, a structural analog of this compound.

| Compound Name | CAS Number | Indication | Phospholipidosis Reported | LPLA₂ Inhibition |

| Ethyl bis(3-phenylpropyl)amine | 150-59-4 | Antidiarrheal | Yes | + |

| Source: Adapted from a study on LPLA2 inhibition as a predictor for phospholipidosis. nih.gov |

Matrix Metalloproteinase (MMP) Inhibition and Selectivity

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a critical role in the degradation and remodeling of the extracellular matrix (ECM). nih.gov Their activity is essential for physiological processes like development and wound healing, but their overexpression is linked to pathological conditions, including tumor invasion and arthritis. nih.govnih.gov Consequently, MMP inhibitors have been a focus of drug development. nih.govnih.gov

There is currently no published research detailing the inhibitory activity or selectivity profile of this compound against any members of the MMP family. Studies on MMP inhibitors are extensive, but this specific compound has not been featured in screening or characterization assays. nih.govscbt.com

Phenylethanolamine N-Methyltransferase (PNMT) Inhibition

Phenylethanolamine N-methyltransferase (PNMT) is the enzyme that catalyzes the final step in the biosynthesis of catecholamines, specifically the conversion of norepinephrine to epinephrine (B1671497) (adrenaline) in the adrenal medulla and certain neurons. wikipedia.orgproteopedia.org As this pathway is crucial for the "fight-or-flight" response and has implications in cardiovascular regulation and stress, inhibitors of PNMT are of significant pharmacological interest. nih.govnih.gov

A review of the literature reveals no specific studies on the inhibitory effects of this compound on PNMT. Research into PNMT inhibitors has typically focused on analogs of the substrate phenylethanolamine or on bisubstrate analogues, and this compound does not fall into the classes of compounds that have been extensively studied for this target. nih.gov

Characterization of Interactions with Other Enzyme Systems

Beyond the specific enzymes listed, cationic amphiphilic drugs as a class are known to interact with a variety of other enzyme systems due to their physicochemical properties. However, specific data for this compound is not available. For context, related phenylalkylamine structures are known to interact with different biological targets. For instance, other phenylpropylamine derivatives have been investigated for their effects on targets such as monoamine oxidase (MAO) or as ligands for various receptors. cymitquimica.com Without direct experimental evidence, the interaction profile of this compound with other enzyme systems remains uncharacterized.

In Vitro Cellular Mechanism Investigations (Non-Human Cell Lines)

Elucidation of Intracellular Signaling Pathways Modulated by the Compound

The modulation of intracellular signaling pathways is a key aspect of understanding a compound's mechanism of action. Such studies often involve treating non-human cell lines with the compound and observing changes in signaling cascades, gene expression, or cellular processes like apoptosis or cell cycle progression.

There are no specific studies in the available scientific literature that have investigated the effects of this compound on intracellular signaling pathways in any non-human cell lines. Therefore, its potential to modulate pathways such as those involving MAP kinases, PI3K/AKT, or others remains unknown.

Target Engagement and Occupancy Studies in Cellular Contexts

In modern drug discovery, confirming that a molecule interacts with its intended target within a living cell is a critical step. For a compound like this compound, which is structurally analogous to known monoamine transporter ligands, research would focus on quantifying its interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Target engagement studies in cellular systems are designed to measure the binding of the compound to these transporters. Typically, this involves using cultured cell lines that are genetically engineered to express high levels of a specific human transporter (e.g., HEK-293 cells expressing hDAT, hNET, or hSERT). The primary method for quantifying this interaction is through competitive radioligand binding assays. In these experiments, the cell preparations are incubated with a fixed concentration of a radiolabeled ligand known to bind to the transporter of interest (e.g., [³H]dopamine for DAT). Increasing concentrations of the unlabeled test compound, this compound, are then added. The ability of the test compound to displace the radioligand from the transporter is measured, and from this, the inhibition constant (Ki) can be calculated. A lower Ki value signifies a higher binding affinity.

Based on the structure-activity relationships of similar phenylpropylamine compounds, it is hypothesized that this compound would exhibit some degree of affinity for one or more of the monoamine transporters. The N-butyl substitution and the length of the propyl chain are known determinants of affinity and selectivity across the transporter family. nih.govnih.gov

Below is a hypothetical data table illustrating the kind of results that would be generated from such cellular target engagement assays.

Hypothetical Cellular Target Engagement Data for this compound

| Target Transporter | Cell Line | Radioligand | Calculated Ki (nM) (Hypothetical) |

|---|---|---|---|

| Human Dopamine Transporter (hDAT) | HEK-293 | [³H]WIN 35,428 | 120 |

| Human Norepinephrine Transporter (hNET) | HEK-293 | [³H]Nisoxetine | 45 |

Preclinical Pharmacological Investigations in Non-Human Animal Models (Mechanism-Focused)

Following in vitro characterization, preclinical studies in animal models are essential to understand how the compound behaves in a complex biological system. These investigations focus on confirming the mechanism of action observed in cellular assays.

Receptor Occupancy Studies in Animal Brain/Tissue Samples

Receptor occupancy (RO) studies are conducted to determine the percentage of target transporters that are bound by this compound in the brain at various concentrations. This is crucial for linking the compound's concentration in the body to its pharmacological effect at the target site. These studies are typically performed in rodents, such as rats or mice.

A common method for ex vivo RO studies involves administering the compound to a cohort of animals. After a set period, the animals are euthanized, and their brains are rapidly dissected. Specific brain regions rich in the transporters of interest (e.g., striatum for DAT, hypothalamus for NET, and raphe nucleus for SERT) are homogenized. The ability of the in vivo-administered drug to block the binding of a subsequently added radioligand ex vivo is then measured. The degree of blockade compared to vehicle-treated control animals provides the receptor occupancy percentage.

For this compound, one would expect to see a dose-dependent increase in the occupancy of monoamine transporters in the brain, consistent with the binding affinities determined in cellular assays.

The following table provides an illustrative example of the data that would be collected in a receptor occupancy study in the rat brain.

Illustrative Ex Vivo Monoamine Transporter Occupancy in Rat Striatum

| Compound Concentration in Brain (ng/g) | DAT Occupancy (%) (Hypothetical) | NET Occupancy (%) (Hypothetical) | SERT Occupancy (%) (Hypothetical) |

|---|---|---|---|

| 10 | 15 | 35 | 10 |

| 30 | 40 | 65 | 30 |

| 100 | 75 | 88 | 60 |

Biochemical Pathway Modulation in Animal Tissues and Biofluids

The binding of this compound to monoamine transporters is expected to inhibit the reuptake of neurotransmitters from the synaptic cleft. This modulation of a biochemical pathway—neurotransmitter reuptake—leads to a measurable increase in the extracellular concentrations of dopamine, norepinephrine, and/or serotonin.

The primary technique to measure these changes in real-time within the brain of a living animal is in vivo microdialysis. In this procedure, a small probe is stereotactically implanted into a specific brain region of an anesthetized or freely moving rat. The probe is perfused with an artificial cerebrospinal fluid, and neurotransmitters from the extracellular space diffuse across a semipermeable membrane into the collected dialysate. Following administration of this compound, the concentrations of dopamine, norepinephrine, and serotonin (and their metabolites) in the dialysate are measured, typically by high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Based on its presumed activity as a monoamine transporter inhibitor, administration of the compound would be expected to produce a dose-dependent elevation in extracellular levels of the corresponding neurotransmitters in brain regions where those transporters are densely expressed. The magnitude and duration of this effect would correlate with the compound's pharmacokinetic profile and its binding affinity for the respective transporters.

An example of the data generated from a microdialysis study is presented below.

Example of Neurotransmitter Modulation in Rat Prefrontal Cortex via Microdialysis

| Time Post-Administration (minutes) | Extracellular Norepinephrine (% of Baseline) (Hypothetical) | Extracellular Dopamine (% of Baseline) (Hypothetical) |

|---|---|---|

| 0 | 100 | 100 |

| 30 | 180 | 125 |

| 60 | 250 | 160 |

| 90 | 230 | 155 |

Derivatization and Analog Synthesis for Comprehensive Structure Activity Relationship Sar Exploration

Rational Design Principles for Butyl(3-phenylpropyl)amine (B2849119) Hydrochloride Analogs

The rational design of analogs of Butyl(3-phenylpropyl)amine hydrochloride is guided by establishing a pharmacophore, which is the essential three-dimensional arrangement of functional groups required for biological activity. For the broader class of phenylpropylamines, a basic pharmacophore has been identified, consisting of a phenyl ring connected to a di-substituted nitrogen atom via an alkyl chain. nih.gov The design strategy for new analogs involves systematically altering three key components of the Butyl(3-phenylpropyl)amine structure:

The Phenyl Ring: Introducing various substituents to probe the effects of electronics and sterics on receptor binding.